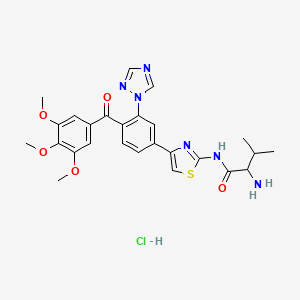CKD-516 HCl salt
CAS No.:
Cat. No.: VC16536376
Molecular Formula: C26H29ClN6O5S
Molecular Weight: 573.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H29ClN6O5S |
|---|---|
| Molecular Weight | 573.1 g/mol |
| IUPAC Name | 2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride |
| Standard InChI | InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H |
| Standard InChI Key | FIAUXCMEQTWLQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl |
Introduction
Chemical and Pharmacological Profile of CKD-516 HCl
Structural Characteristics and Formulation
CKD-516 HCl is chemically designated as (S)-N-(4-(3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl)thiazol-2-yl)-2-amino-3-methylbutanamide hydrochloride . The hydrochloride salt formulation improves aqueous solubility, facilitating oral bioavailability and intravenous delivery. Its molecular structure includes a triazole moiety linked to a trimethoxybenzoyl group, which confers affinity for tubulin polymerization sites—a hallmark of VDAs .
Mechanism of Action
As a VDA, CKD-516 HCl destabilizes tumor vasculature by binding to tubulin in endothelial cells, disrupting microtubule formation and triggering rapid endothelial cell apoptosis . This leads to vascular occlusion, ischemic necrosis, and secondary tumor cell death. Unlike antiangiogenic agents, which prevent new blood vessel formation, VDAs target established tumor vasculature, making them complementary to conventional therapies .
Clinical Development and Pharmacokinetics
Phase I Intravenous Study (2015)
An initial phase I trial evaluated intravenous CKD-516 HCl in 21 patients with advanced solid tumors . Key outcomes included:
| Parameter | Result |
|---|---|
| Maximum Tolerated Dose | 3.6 mg/m² |
| Dose-Limiting Toxicity | Grade 3 hypertension (17%) |
| Common Adverse Events | Fatigue (52%), nausea (43%) |
| Pharmacokinetics | Linear dose-exposure relationship |
The study established a recommended phase II dose of 2.7 mg/m² administered on days 1 and 8 of a 21-day cycle. Plasma half-life ranged from 4.8 to 5.3 hours, with no evidence of metabolite accumulation .
Phase I Oral Formulation Study (2020)
A subsequent trial investigated an oral tablet formulation in 27 patients with refractory tumors . Dosing regimens and outcomes are summarized below:
| Parameter | Dose-Escalation Cohort (n=16) | Expansion Cohort (n=11) |
|---|---|---|
| Daily Dose Range | 5–25 mg | 15–20 mg (BSA-adjusted) |
| Median Progression-Free Survival | 1.33 months (95% CI: 0.76–2.23) | |
| Stable Disease Rate | 31.8% (RECIST) / 36.4% (PERCIST) |
Notably, patients with splenomegaly—a marker of liver cirrhosis—exhibited prolonged S-516 (active metabolite) half-lives (6.1 vs. 4.6 hours; P < 0.05) . This necessitated dose adjustments to 15 mg/day for patients with body surface area (BSA) <1.65 m².
Pharmacokinetic and Pharmacodynamic Insights
Metabolite Kinetics
CKD-516 HCl is rapidly converted to its active metabolite S-516, which exhibits dose-proportional exposure (AUC~last~ slope: 0.98; 95% CI: 0.68–1.28) . Key parameters include:
| Parameter | CKD-516 HCl | S-516 | M9 (Inactive Metabolite) |
|---|---|---|---|
| T~max~ (hours) | 0.5–0.75 | 0.5–1 | 2–3 |
| T~1/2~ (hours) | 0.44–1.42 | 4.83–5.25 | 7.46–16.98 |
S-516’s prolonged half-life in cirrhotic patients underscores the need for hepatic function monitoring .
| Brand | Purity | Price Range (€) | Delivery Timeline |
|---|---|---|---|
| Valecobulin (54-BUP08783) | 98.62% | 641–1,479 | April 22, 2025 |
| Valecobulin (3D-QZB32153) | ≥95% | Inquire | June 2, 2025 |
| Valecobulin (TM-T13278) | 98.63% | 88–1,093 | June 23, 2025 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume